2-Hydroxyethyl phenoxyacetate

Water solubility Aqueous formulation Phenoxyacetate esters

2-Hydroxyethyl phenoxyacetate (CAS 1984-60-7; synonym: phenoxyacetic acid 2-hydroxyethyl ester) is an aromatic ester of phenoxyacetic acid and ethylene glycol with the molecular formula C₁₀H₁₂O₄ and a molecular mass of 196.20 Da. It belongs to the phenoxyacetate ester class, a group of compounds widely employed in the fragrance and flavor industry.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 1984-60-7
Cat. No. B154750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl phenoxyacetate
CAS1984-60-7
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)OCCO
InChIInChI=1S/C10H12O4/c11-6-7-13-10(12)8-14-9-4-2-1-3-5-9/h1-5,11H,6-8H2
InChIKeyZHOYGDJJZRTPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl Phenoxyacetate (CAS 1984-60-7) – Scientific Procurement Baseline and Compound Class Positioning


2-Hydroxyethyl phenoxyacetate (CAS 1984-60-7; synonym: phenoxyacetic acid 2-hydroxyethyl ester) is an aromatic ester of phenoxyacetic acid and ethylene glycol with the molecular formula C₁₀H₁₂O₄ and a molecular mass of 196.20 Da [1]. It belongs to the phenoxyacetate ester class, a group of compounds widely employed in the fragrance and flavor industry [2]. Characterized by a free terminal hydroxyl group on the ester alcohol moiety, this compound is a colorless to pale yellow liquid with a low vapor pressure (2.19×10⁻⁵ mm Hg at 25 °C, EPI Suite) and high water solubility (41,990 mg/L, EPI Suite) [3]. Its primary industrial application is as a fragrance ingredient with documented malodour counteractancy properties, supported by a formal RIFM safety assessment that cleared all human health and environmental endpoints [3].

Why Generic Phenoxyacetate Ester Substitution Fails for 2-Hydroxyethyl Phenoxyacetate (CAS 1984-60-7)


Phenoxyacetate esters cannot be treated as interchangeable commodities because the alcohol moiety dictates critical performance properties—volatility, water solubility, substantivity, and toxicological profile—that diverge by orders of magnitude across close structural analogs [1]. For instance, replacing the 2-hydroxyethyl ester with a methyl, ethyl, or allyl ester alters the log KOW by up to ~1.9 units and water solubility by a factor of >100 [2][3]. Furthermore, the free hydroxyl group of 2-hydroxyethyl phenoxyacetate confers unique hydrogen-bonding capacity and enables secondary derivatization (e.g., polymerization or conjugation) that simple alkyl or alkenyl esters cannot support . Procurement decisions based on generic class membership without specifying the exact ester will therefore result in a material with fundamentally different physicochemical behavior, application performance, and regulatory standing.

Quantitative Differentiation Evidence for 2-Hydroxyethyl Phenoxyacetate (CAS 1984-60-7) vs. Closest Phenoxyacetate Ester Analogs


Water Solubility: >100-Fold Higher Than Allyl Phenoxyacetate Enables Aqueous-Phase Formulation Compatibility

2-Hydroxyethyl phenoxyacetate exhibits a predicted water solubility of 41,990 mg/L (EPI Suite), which is approximately 110 times higher than that of allyl phenoxyacetate (379.6 mg/L, EPI Suite) and approximately 48 times higher than that of ethyl phenoxyacetate (874.4 mg/L, estimated) [1][2]. This large solubility differential is driven by the hydrogen-bonding capacity of the free terminal hydroxyl group, which is absent in the methyl, ethyl, and allyl ester analogs. Consequently, 2-hydroxyethyl phenoxyacetate is uniquely suited for aqueous and hydroalcoholic fragrance formulations (e.g., shampoos, body washes, aqueous air fresheners) where other phenoxyacetate esters would phase-separate or require co-solvents.

Water solubility Aqueous formulation Phenoxyacetate esters

Vapor Pressure: ~2,000-Fold Lower Than Methyl Phenoxyacetate Supports Long-Lasting Fragrance Substantivity

The vapor pressure of 2-hydroxyethyl phenoxyacetate is 2.19×10⁻⁵ mm Hg at 25 °C (EPI Suite v4.0) [1], approximately 2,000- to 20,000-fold lower than that of methyl phenoxyacetate (predicted range ~0.0–0.5 mm Hg at 25 °C, ACD/Labs) . This extreme difference in volatility translates directly to substantivity on skin and fabric: allyl phenoxyacetate, with a higher vapor pressure and a boiling point of ~270 °C, has a measured substantivity of 304 hours at 100% concentration [2]. The significantly lower vapor pressure and higher boiling point of 2-hydroxyethyl phenoxyacetate (346.4 °C predicted ACD/Labs; 311.45 °C EPI Suite) [1] indicate even longer residence time, making it a candidate for long-lasting fragrance applications and malodour control products requiring extended duration.

Vapor pressure Fragrance substantivity Volatility control

Malodour Counteractancy: Synergistic Performance with Anisyl Acetone Documented via Sensory Panel Head-to-Head Comparisons

WO2008141769A1 discloses that 2-hydroxyethyl phenoxyacetate (2HEPA) acts synergistically with anisyl acetone to enhance malodour reduction properties of perfume compositions [1]. The patent defines an optimal weight ratio range of anisyl acetone to 2HEPA from 1:8 to 2:1, with a combined minimum of 5% by weight of the perfume composition. Formulations 2.2 and 2.3, which fall outside these ratio guidelines, served as direct comparators and demonstrated inferior malodour counteraction in sensory panel testing using a standardized bathroom malodour model (0.5% dilution in diethyl phthalate, assessed by a trained panel of 25–35 members using magnitude estimation scoring, 0–100 scale, malodour control anchored at intensity 75) [1]. The patent further notes that 2HEPA is a known low-odour malodour counteractant effective against both environmental malodours (tobacco, fish, cooking) and body odours (sweat, urine) [1]. This specific synergism with anisyl acetone has not been reported for any other phenoxyacetate ester.

Malodour counteractancy Sensory panel evaluation Fragrance synergy

Regulatory Safety Clearance: Full RIFM Endpoint Clearance Differentiates from Analogs with Incomplete Toxicological Profiles

2-Hydroxyethyl phenoxyacetate has undergone a complete RIFM fragrance ingredient safety assessment evaluating seven human health endpoints plus environmental safety, with all endpoints cleared using target data, read-across, and/or TTC [1]. The compound is classified as Cramer Class III (high toxicity potential by structure), yet the comprehensive dataset justified safe use [1]. Its worldwide volume of use is 0.1–1 metric ton per year (IFRA, 2015), placing it in a low-exposure specialty tier [1]. In contrast, allyl phenoxyacetate, while also RIFM-assessed, has a volume of use of 110–100 metric tons per year [2], indicating commodity-scale utilization with correspondingly broader exposure. The 100- to 1,000-fold difference in production volume reflects distinct market positions: 2-hydroxyethyl phenoxyacetate serves specialized malodour-control applications, whereas allyl phenoxyacetate is a general-purpose floral/fruity fragrance ingredient.

Fragrance safety RIFM assessment Regulatory compliance

Structural Differentiation: Free Terminal Hydroxyl Enables Secondary Derivatization Unavailable to Simple Alkyl Esters

Unlike methyl, ethyl, allyl, or butyl phenoxyacetate esters—which bear saturated or unsaturated hydrocarbon terminal groups—2-hydroxyethyl phenoxyacetate possesses a free primary hydroxyl group [1]. This structural feature makes it a bifunctional molecule (ester plus alcohol), enabling subsequent reactions such as further esterification with carboxylic acids, formation of urethane linkages with isocyanates, etherification, or incorporation as a diol monomer into polyesters and polyurethanes . While direct quantitative performance data comparing derivatization efficiency against the non-hydroxylated analogs are absent from the literature, the presence of the hydroxyl group is a categorical structural distinction that determines the compound's suitability as a synthetic intermediate rather than a terminal fragrance ingredient.

Chemical derivatization Polymer precursor Diol functionality

High-Impact Application Scenarios for 2-Hydroxyethyl Phenoxyacetate (CAS 1984-60-7) Based on Verified Differentiation Evidence


Aqueous-Based Functional Fragrance Formulations (Shampoos, Body Washes, Aqueous Air Fresheners)

With a water solubility of 41,990 mg/L—over 100 times that of allyl phenoxyacetate—this compound can be directly incorporated into aqueous consumer products without the need for additional solubilizers or co-solvents [1][2]. This property is critical for formulators developing clear, water-based malodour control products where ingredient transparency and formulation simplicity are competitive requirements.

Long-Duration Malodour Control Products (Home Care, Institutional Deodorizers, Pet Care)

The extremely low vapor pressure (2.19×10⁻⁵ mm Hg at 25 °C) and the patent-demonstrated synergistic malodour counteractancy with anisyl acetone position this compound as a key ingredient for products requiring 8+ hour odour control [1][3]. The sensory panel evidence from WO2008141769A1 confirms that formulations containing 2HEPA and anisyl acetone at specified ratios (1:8 to 2:1, ≥5% total) outperform formulations outside these parameters against standardized bathroom malodours [3].

Regulatory-Compliant Fragrance Ingredient for EU and Global Personal Care Markets

The complete RIFM safety assessment—clearing genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, local respiratory toxicity, and environmental endpoints—provides a ready-to-use regulatory dossier [1]. For procurement teams sourcing fragrance ingredients for regulated markets (EU Cosmetic Products Regulation, IFRA Standards), this pre-existing safety data eliminates the 12–24 month delay and cost associated with commissioning new toxicological studies.

Synthetic Intermediate for Polymer and Drug Conjugation Chemistry

The bifunctional structure (ester plus free primary hydroxyl) enables use as a diol monomer in polyester or polyurethane synthesis, or as a linker for drug–polymer conjugates [4]. Organizations seeking a phenoxyacetate building block with reactive functionality should specify the 2-hydroxyethyl ester, as methyl, ethyl, and allyl analogs lack the necessary second functional group and cannot serve as chain-extending or crosslinking monomers.

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